DMU2139
Overview
Description
DMU2139 is a potent and specific inhibitor of the enzyme cytochrome P450 family 1 subfamily B member 1 (CYP1B1). It has shown significant selectivity towards CYP1B1 over other cytochrome P450 enzymes such as CYP1A1 and CYP1A2 .
Mechanism of Action
DMU2139, also known as 1-(6-Methoxynaphthalen-2-yl)-3-(pyridin-3-yl)prop-2-en-1-one, is a potent and specific inhibitor of the cytochrome P450 (CYP) isoform CYP1B1 .
Target of Action
The primary target of this compound is CYP1B1 , a member of the cytochrome P450 family . This enzyme plays a crucial role in the metabolism of xenobiotics and endogenous compounds, including fatty acids and steroids .
Mode of Action
This compound interacts with its target, CYP1B1, by inhibiting its activity. It shows a high level of selectivity towards CYP1B1 compared to other cytochrome P450 isoforms such as CYP1A1, CYP1A2, CYP3A4, CYP2D6, CYP2C9, and CYP2C19 .
Biochemical Pathways
The inhibition of CYP1B1 by this compound affects various biochemical pathways. CYP1B1 is involved in the metabolism of several endogenous compounds and xenobiotics. By inhibiting CYP1B1, this compound can potentially alter these metabolic pathways .
Pharmacokinetics
It is noted that the synthesized pyridylchalcones, which include this compound, possess better solubility and lipophilicity values than alpha-napthoflavone (anf), a potent inhibitor of cyp1a1 and cyp1b1 . These properties could potentially influence the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.
Result of Action
This compound has been found to enhance cisplatin-induced cell death in HEK293 cells overexpressing CYP1B1 . This suggests that this compound could potentially be used to overcome cisplatin resistance in cancer cells that overexpress CYP1B1 .
Preparation Methods
Synthetic Routes and Reaction Conditions: DMU2139 is synthesized through a series of chemical reactions involving pyridylchalcones. The synthetic route typically involves the condensation of 6-methoxy-2-naphthaldehyde with 3-pyridinecarboxaldehyde in the presence of a base to form the chalcone intermediate. This intermediate is then subjected to further reactions to yield this compound .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes as the laboratory synthesis but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: DMU2139 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form corresponding reduced products.
Substitution: this compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used under controlled conditions.
Substitution: Various nucleophiles or electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield corresponding oxides, while reduction may yield alcohols or amines .
Scientific Research Applications
DMU2139 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the inhibition of cytochrome P450 enzymes, particularly CYP1B1.
Biology: this compound is used to investigate the role of CYP1B1 in various biological processes and diseases.
Industry: this compound is used in the development of new drugs and therapeutic agents targeting CYP1B1.
Comparison with Similar Compounds
DMU2139 is compared with other similar compounds, such as:
DMU2105: Another potent CYP1B1 inhibitor with similar selectivity and potency.
Alpha-naphthoflavone: A potent inhibitor of both CYP1A1 and CYP1B1, but with different structural properties.
Carvedilol: A known CYP1B1 inhibitor identified through structure-based virtual screening.
Uniqueness: this compound stands out due to its high selectivity and potency towards CYP1B1, making it a valuable tool for studying the role of this enzyme in various diseases and for developing targeted therapies .
Properties
IUPAC Name |
(E)-1-(6-methoxynaphthalen-2-yl)-3-pyridin-3-ylprop-2-en-1-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO2/c1-22-18-8-7-15-11-17(6-5-16(15)12-18)19(21)9-4-14-3-2-10-20-13-14/h2-13H,1H3/b9-4+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPDPEUALCUWORP-RUDMXATFSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)C(=O)C=CC3=CN=CC=C3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)C(=O)/C=C/C3=CN=CC=C3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.